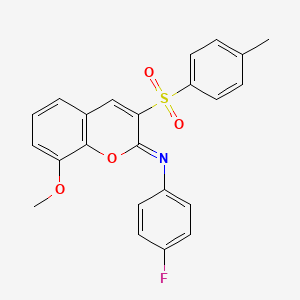
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a useful research compound. Its molecular formula is C23H18FNO4S and its molecular weight is 423.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (2Z)-N-(4-fluorophenyl)-8-methoxy-3-(4-methylbenzenesulfonyl)-2H-chromen-2-imine is a derivative of the coumarin family, which is known for its diverse biological activities. Coumarins and their derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Chemical Name : this compound
- Molecular Formula : C₁₈H₁₈FNO₃S
- Molecular Weight : 345.41 g/mol
The presence of functional groups such as the fluorophenyl , methoxy , and sulfonyl moieties contributes to its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Recent studies have indicated that coumarin derivatives exhibit significant anticancer properties. A related compound, a heterocyclic imine linked to coumarin, demonstrated promising growth inhibition against various cancer cell lines, including lung (A549), prostate (DU-145), and breast (MCF-7) cancer cells. The mechanism involved apoptosis induction and cell cycle arrest, primarily through the inhibition of Galectin-1 (Gal-1), a protein implicated in tumor progression and metastasis .
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.28 ± 0.14 | Apoptosis induction via Gal-1 inhibition |
| DU-145 | TBD | TBD |
| MCF-7 | TBD | TBD |
Antimicrobial Activity
Coumarin derivatives are also recognized for their antimicrobial properties. The synthesized compounds have shown activity against various Gram-positive and Gram-negative bacteria. For instance, studies on structurally similar compounds revealed that modifications in the coumarin structure significantly influenced their antibacterial efficacy .
| Bacterial Strain | Activity Observed |
|---|---|
| Staphylococcus aureus | Moderate Inhibition |
| Escherichia coli | Significant Inhibition |
| Bacillus subtilis | Moderate Inhibition |
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory potential of coumarin derivatives. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, suggesting that this compound may also possess anti-inflammatory properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to influence enzymatic processes critical for cancer cell survival.
- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is a key feature of many coumarins, often through mitochondrial pathways.
- Antimicrobial Mechanisms : The disruption of bacterial cell membranes and interference with metabolic pathways are common mechanisms observed in coumarin derivatives.
Case Studies
A notable case study involved the synthesis and evaluation of a series of imines linked to coumarin structures, which demonstrated significant cytotoxicity against colorectal cancer cells with IC50 values comparable to established chemotherapeutics . These findings suggest that modifications in the coumarin structure can enhance biological activity.
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-8-methoxy-3-(4-methylphenyl)sulfonylchromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO4S/c1-15-6-12-19(13-7-15)30(26,27)21-14-16-4-3-5-20(28-2)22(16)29-23(21)25-18-10-8-17(24)9-11-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJECYVPHIILAHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














